molecular formula C19H24N2O4 B4138359 2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide

2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide

Cat. No. B4138359
M. Wt: 344.4 g/mol
InChI Key: JIWFSYHVFOEQMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide, also known as Memantine, is a pharmaceutical drug that is primarily used for the treatment of Alzheimer's disease. It was first synthesized in the 1960s and was approved by the US Food and Drug Administration (FDA) in 2003. Memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes.

Scientific Research Applications

2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide has been extensively studied for its therapeutic potential in Alzheimer's disease. It has been shown to improve cognitive function and reduce the rate of cognitive decline in patients with moderate to severe Alzheimer's disease. 2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide has also been studied for its potential in the treatment of other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.

Mechanism of Action

2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide works by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, 2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide reduces the excessive activation of glutamate, which is a neurotransmitter that is involved in excitotoxicity and neuronal damage. 2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide also modulates the release of other neurotransmitters such as acetylcholine, dopamine, and serotonin, which are involved in learning and memory processes.
Biochemical and Physiological Effects:
2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide has been shown to have a neuroprotective effect by reducing the excitotoxicity and oxidative stress that is associated with neurodegenerative diseases. 2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide also increases the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. 2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide has also been shown to reduce inflammation and improve mitochondrial function, which are important factors in the pathogenesis of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide has several advantages for lab experiments. It has a high affinity for the NMDA receptor and is selective for this receptor, which makes it a useful tool for studying the role of the NMDA receptor in learning and memory processes. 2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide is also well-tolerated and has a good safety profile, which makes it suitable for long-term studies. However, 2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide has some limitations for lab experiments. It has a short half-life and requires multiple doses to maintain therapeutic levels. 2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide also has a low bioavailability and poor solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide. One area of interest is the development of new formulations and delivery methods that can improve the bioavailability and solubility of 2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide. Another area of interest is the investigation of 2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide's potential in the treatment of other neurological disorders. Additionally, there is a need for further research on 2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide's mechanism of action and its effects on neuronal function and plasticity. Overall, 2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide has shown promise as a therapeutic agent for the treatment of neurodegenerative diseases, and further research is needed to fully understand its potential.

properties

IUPAC Name

2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-25-17-3-2-15(7-16(17)21(23)24)20-18(22)11-19-8-12-4-13(9-19)6-14(5-12)10-19/h2-3,7,12-14H,4-6,8-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWFSYHVFOEQMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-3-nitrophenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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